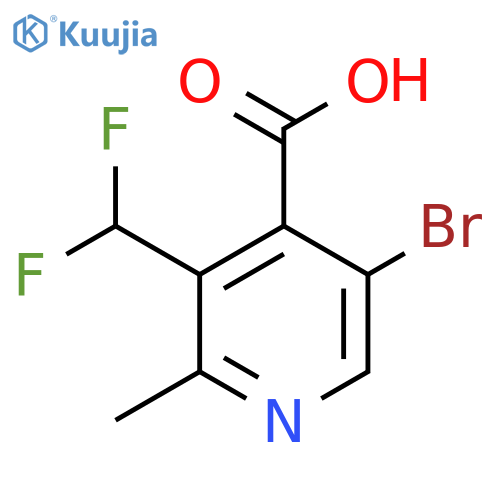

Cas no 1805435-07-7 (5-Bromo-3-(difluoromethyl)-2-methylpyridine-4-carboxylic acid)

5-Bromo-3-(difluoromethyl)-2-methylpyridine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-3-(difluoromethyl)-2-methylpyridine-4-carboxylic acid

-

- インチ: 1S/C8H6BrF2NO2/c1-3-5(7(10)11)6(8(13)14)4(9)2-12-3/h2,7H,1H3,(H,13,14)

- InChIKey: RQGJJDOPRUWJRA-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C)C(C(F)F)=C1C(=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 227

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 50.2

5-Bromo-3-(difluoromethyl)-2-methylpyridine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029056170-1g |

5-Bromo-3-(difluoromethyl)-2-methylpyridine-4-carboxylic acid |

1805435-07-7 | 97% | 1g |

$1,445.30 | 2022-04-01 |

5-Bromo-3-(difluoromethyl)-2-methylpyridine-4-carboxylic acid 関連文献

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

5-Bromo-3-(difluoromethyl)-2-methylpyridine-4-carboxylic acidに関する追加情報

Introduction to 5-Bromo-3-(difluoromethyl)-2-methylpyridine-4-carboxylic acid (CAS No. 1805435-07-7)

5-Bromo-3-(difluoromethyl)-2-methylpyridine-4-carboxylic acid (CAS No. 1805435-07-7) is a versatile compound with significant applications in the fields of medicinal chemistry and agrochemicals. This compound is characterized by its unique structural features, including a bromine atom, a difluoromethyl group, and a methyl group, which collectively contribute to its chemical and biological properties. In this article, we will delve into the chemical structure, synthesis methods, and potential applications of this compound, drawing on the latest research findings to provide a comprehensive overview.

The chemical structure of 5-Bromo-3-(difluoromethyl)-2-methylpyridine-4-carboxylic acid is particularly noteworthy for its functional groups. The bromine atom at the 5-position can serve as a versatile handle for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules. The difluoromethyl group at the 3-position imparts unique electronic and steric properties, which can influence the compound's reactivity and biological activity. Additionally, the methyl group at the 2-position contributes to the overall stability and solubility of the molecule.

The synthesis of 5-Bromo-3-(difluoromethyl)-2-methylpyridine-4-carboxylic acid has been extensively studied in recent years. One common approach involves the sequential introduction of functional groups onto a pyridine scaffold. For instance, a typical synthetic route might start with 2-methylpyridine, which undergoes bromination at the 5-position followed by introduction of the difluoromethyl group at the 3-position. The final step involves carboxylation to form the carboxylic acid moiety. This multi-step process requires careful control of reaction conditions to ensure high yields and purity.

In terms of its applications, 5-Bromo-3-(difluoromethyl)-2-methylpyridine-4-carboxylic acid has shown promise in both medicinal chemistry and agrochemical research. In medicinal chemistry, this compound has been explored as a potential lead for the development of novel therapeutic agents. Its structural features make it suitable for targeting specific biological pathways and receptors. For example, recent studies have demonstrated that derivatives of this compound exhibit potent activity against certain cancer cell lines, suggesting its potential as an anticancer agent.

In agrochemical research, 5-Bromo-3-(difluoromethyl)-2-methylpyridine-4-carboxylic acid has been investigated for its herbicidal properties. The presence of the bromine and difluoromethyl groups can enhance the compound's ability to inhibit key enzymes in plant metabolism, making it an effective herbicide candidate. Preliminary field trials have shown promising results, with this compound demonstrating selective herbicidal activity against various weed species while showing minimal toxicity to crops.

The physical and chemical properties of 5-Bromo-3-(difluoromethyl)-2-methylpyridine-4-carboxylic acid are also important considerations for its practical applications. This compound is typically a white crystalline solid with good thermal stability. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various chemical reactions and formulations. However, it is important to note that proper handling and storage conditions should be followed to maintain its integrity and safety.

To further enhance its utility, researchers have explored various modifications of 5-Bromo-3-(difluoromethyl)-2-methylpyridine-4-carboxylic acid. For instance, substituting different functional groups at various positions on the pyridine ring can lead to compounds with improved pharmacological or agronomic properties. These modifications can be tailored to optimize specific attributes such as potency, selectivity, or environmental impact.

In conclusion, 5-Bromo-3-(difluoromethyl)-2-methylpyridine-4-carboxylic acid (CAS No. 1805435-07-7) is a multifaceted compound with significant potential in both medicinal chemistry and agrochemical applications. Its unique structural features provide a foundation for further chemical modifications and biological evaluations. As research in these fields continues to advance, it is likely that new derivatives of this compound will be developed with enhanced properties and broader applications.

1805435-07-7 (5-Bromo-3-(difluoromethyl)-2-methylpyridine-4-carboxylic acid) 関連製品

- 630111-78-3(5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonamide)

- 1890665-98-1(5-(2-chloroethyl)-2,2-difluoro-1,3-dioxaindane)

- 1155072-35-7(1-(2,2,2-Trifluoroethyl)-1H-pyrrole-2-carboxylic acid)

- 2361757-85-7(N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide)

- 392313-41-6(N-(Methylsulfonyl)-N-3-(trifluoromethyl)phenylglycine)

- 330200-97-0(4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide)

- 832-72-4(Pentafluorophenylacetyl Chloride)

- 2173996-60-4(5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride)

- 2172141-13-6(1,8-dioxa-5-azaspiro5.5undecane)

- 1156525-76-6(methyl 3-(methyl(pentan-3-yl)amino)propanoate)